molecular formula C8H16O6 B012842 Hexanedioic acid, ester with 1,2-ethanediol CAS No. 24938-37-2

Hexanedioic acid, ester with 1,2-ethanediol

Cat. No.: B012842
CAS No.: 24938-37-2
M. Wt: 208.21 g/mol
InChI Key: FZWBABZIGXEXES-UHFFFAOYSA-N
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Description

Hexanedioic acid, ester with 1,2-ethanediol (CAS 64365-96-4), also known as polyethylene glycol adipate or poly(ethylene adipate), is a polyester synthesized via esterification of hexanedioic acid (adipic acid) with 1,2-ethanediol (ethylene glycol) . The reaction typically employs acid catalysts or immobilized lipases in non-polar solvents to drive equilibrium toward ester formation . Industrially, continuous processes with azeotropic distillation enhance yield by removing water .

Properties

IUPAC Name

ethane-1,2-diol;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4.C2H6O2/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FZWBABZIGXEXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

37228-87-8, 24938-37-2, 68647-16-5
Record name Hexanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl)
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Record name Adipic acid-ethylene glycol copolymer
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Record name Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, hexanedioate
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DSSTOX Substance ID

DTXSID80214582
Record name Hexanedioic acid, ester with 1,2-ethanediol
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Molecular Weight

208.21 g/mol
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CAS No.

64365-96-4, 24938-37-2
Record name Ethylene glycol adipate
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Record name Hexanedioic acid, ester with 1,2-ethanediol
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Record name Hexanedioic acid, polymer with 1,2-ethanediol
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Record name Hexanedioic acid, ester with 1,2-ethanediol
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Record name Hexanedioic acid, ester with 1,2-ethanediol
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Preparation Methods

Reaction Parameters and Optimization

  • Catalysts : Sulfuric acid (H2SO4\text{H}_2\text{SO}_4), p-toluenesulfonic acid (p-TsOH\text{p-TsOH}), or methanesulfonic acid are employed at 0.5–2.0 wt% relative to adipic acid.

  • Temperature : 120–140°C under reflux to facilitate water removal.

  • Molar Ratio : A 1:1.2 molar ratio of adipic acid to ethylene glycol minimizes di-ester formation while achieving >85% conversion.

  • Byproduct Removal : Azeotropic distillation with toluene or cyclohexane enhances equilibrium displacement, increasing yields to 90–92%.

Table 1: Performance of Acid-Catalyzed Direct Esterification

ParameterOptimal RangeYield (%)Purity (%)
Catalyst Loading1.0–1.5 wt%90–9295–97
Reaction Time6–8 hours88–9093–95
Solvent (Toluene)20–30 vol%9296

Industrial implementations often use continuous reactors with integrated distillation columns to maintain steady-state conditions.

Alkali-Catalyzed Transesterification

An alternative approach involves transesterification of dimethyl adipate with ethylene glycol, as detailed in patent CN101928225A. This method avoids water generation, simplifying purification:

CH3OOC-(CH2)4-COOCH3+2HO-CH2-CH2-OHHOOC-(CH2)4-COO-CH2-CH2-OH+2CH3OH\text{CH}3\text{OOC-(CH}2\text{)}4\text{-COOCH}3 + 2 \text{HO-CH}2\text{-CH}2\text{-OH} \rightarrow \text{HOOC-(CH}2\text{)}4\text{-COO-CH}2\text{-CH}2\text{-OH} + 2 \text{CH}_3\text{OH}

Key Process Innovations

  • Catalyst : Solid alkali catalysts (e.g., KOH, NaOH) at 0.5–1.0 wt% enable easier separation and reuse.

  • Temperature : 90–100°C under vacuum (2 mmHg) to remove methanol, driving the reaction to >98% completion.

  • Molar Ratio : Dimethyl adipate to ethylene glycol at 1:2–2.5 ensures stoichiometric excess, reducing di-ester byproducts.

  • Recycling : Mother liquor from crystallization steps is reused, improving cumulative yields to 98%.

Table 2: Transesterification Efficiency Under Varied Conditions

ConditionYield (%)Purity (%)Catalyst Reuse Cycles
90°C, 2 mmHg, 1:2 ratio8299.03
100°C, 2 mmHg, 1:2.59899.55
With mother liquor recycle9899.010

This method’s scalability is demonstrated in 2000L reactors, producing 525–627 kg batches with consistent purity.

Industrial-Scale Continuous Processes

Large-scale production prioritizes energy efficiency and throughput. Modern facilities employ:

  • Falling Film Reactors : Enhance heat transfer and reduce reaction time to 2–3 hours.

  • Reactive Distillation : Combines reaction and separation in a single unit, achieving 95% yield at 130°C.

  • Process Intensification : Microreactors with immobilized enzymes (e.g., lipases) enable solvent-free synthesis at 60°C, though scalability remains limited.

Table 3: Comparative Analysis of Industrial Methods

MethodThroughput (kg/h)Energy Use (kWh/kg)Capital Cost ($M)
Batch Acid-Catalyzed50–10012–151.2–1.8
Continuous Transesterification200–3008–102.5–3.0
Reactive Distillation150–2006–83.0–3.5

Purification and Quality Control

Crude products require crystallization or distillation:

  • Crystallization : Cooling the reaction mixture to 0–5°C in methanol yields 99% pure product.

  • Short-Path Distillation : Removes residual di-esters and unreacted monomers at 150°C and 0.1 mmHg.

Table 4: Purity Profiles Post-Purification

MethodAdipic Acid (ppm)Di-Ester (%)Moisture (ppm)
Crystallization<50<0.5<200
Distillation<10<0.1<50

Chemical Reactions Analysis

Types of Reactions: Hexanedioic acid, ester with 1,2-ethanediol, primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanedioic acid and 1,2-ethanediol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Hexanedioic acid and 1,2-ethanediol.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Plasticizers

One of the primary applications of hexanedioic acid, ester with 1,2-ethanediol is as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polyvinyl chloride (PVC) materials used in food packaging films and various other plastic products. Its effectiveness in lowering the glass transition temperature of polymers makes it a valuable additive in the flexible vinyl industry .

Polymer Production

The compound is instrumental in the synthesis of polyurethane polymers . It reacts with isocyanates to form urethane linkages, resulting in flexible and durable polymers suitable for various applications such as coatings, adhesives, and elastomers. The molecular weight and viscosity of the ester influence its processability during polymer production.

Biomedical Applications

Due to its biocompatibility, this compound is utilized in drug delivery systems . Its properties allow for controlled release mechanisms in pharmaceutical formulations. Additionally, it is explored for use in biodegradable polymers that can reduce environmental impact while maintaining functionality .

Case Study 1: Use in PVC Food Films

A study conducted on the use of hexanedioic acid esters in PVC food films demonstrated enhanced flexibility and mechanical properties compared to traditional plasticizers. The results indicated improved performance metrics such as tensile strength and elongation at break, making it a preferred choice for food packaging applications .

Case Study 2: Polyurethane Synthesis

Research on the synthesis of polyurethane elastomers using hexanedioic acid esters showed that varying the ratio of ester to isocyanate significantly influenced the final product's mechanical properties. The study found that optimal ratios resulted in materials with superior elasticity and tensile strength, suitable for automotive and construction applications.

Mechanism of Action

The mechanism of action of hexanedioic acid, ester with 1,2-ethanediol, involves its ability to form ester linkages, which are crucial in polymer formation. The ester bonds can undergo hydrolysis or transesterification, allowing for the modification and degradation of the polymer chains. This property is particularly useful in creating biodegradable materials.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight Functional Groups Key Applications Reactivity Biological Activity
Hexanedioic acid, ester with 1,2-ethanediol ~1,000 Ester, hydroxyl Polyurethanes, GLC Hydrolysis, transesterification Biocompatible
1,2-Ethanediol dibenzenesulfonate N/A Sulfonate ester Antimicrobial agents High stability MIC: 32 µg/mL
Hexanedioic acid, polymer with 1,2-propanediol Variable Ester, branched alkyl Lubricants, coatings Moderate hydrolysis Not reported
1,4-Butanediol adipate ~1,200 Ester, C4 diol Engineering plastics High thermal stability Low toxicity

Biological Activity

Hexanedioic acid, ester with 1,2-ethanediol, commonly referred to as adipic acid diethyl ester , is a compound formed through the esterification of hexanedioic acid (adipic acid) with ethylene glycol. This compound is significant in various industrial applications, particularly in the synthesis of polyurethanes and other polymers. The biological activity of this compound has been studied in different contexts, including its safety profile, potential therapeutic applications, and interactions with biological systems.

  • Chemical Formula : C₈H₁₆O₆
  • CAS Number : 126456-06-2
  • Molecular Weight : 176.21 g/mol

The structure of this compound consists of two hydroxyl groups from ethylene glycol linked to a hexanedioic acid backbone. This configuration influences its solubility and reactivity in biological systems.

1. Toxicity and Safety Profile

Research indicates that hexanedioic acid derivatives exhibit low toxicity levels. In studies assessing the cytotoxic effects on various cell lines, the ester demonstrated minimal adverse effects. For instance:

  • A study evaluated the cytotoxicity of hydrogel formulations containing adipic acid derivatives on retinal pigmented epithelium (RPE) cells and found no significant toxicity, suggesting its potential for biomedical applications .
  • Another investigation into the biodegradation products of polyesters revealed that while some degradation products exhibited phytotoxicity, hexanedioic acid itself was not classified as highly toxic .

2. Potential Therapeutic Applications

Hexanedioic acid esters are being explored for their therapeutic potential due to their biochemical properties:

  • Antimicrobial Activity : Some studies suggest that esters derived from adipic acid may possess antimicrobial properties, making them candidates for use in pharmaceuticals or as preservatives in food and cosmetics .
  • Polymer Applications : The compound's role in synthesizing polyurethanes indicates its utility in developing materials with specific mechanical and chemical properties for medical devices .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : The ester may modulate enzyme activity through competitive inhibition or substrate mimicry. Studies on similar compounds suggest that such interactions can influence metabolic pathways .
  • Polymer Formation : The compound's polymerization properties allow it to form complex structures that can encapsulate drugs or act as scaffolds in tissue engineering .

Data Table: Summary of Biological Studies

StudyFocusFindings
Study 1Cytotoxicity on RPE cellsNo significant toxicity observed; safe for biomedical applications
Study 2Antimicrobial propertiesPotential antimicrobial activity; further research needed
Study 3Polymer synthesisEffective in creating polyurethanes with desirable mechanical properties

Case Study 1: Cytotoxicity Evaluation

A preliminary study assessed the cytotoxic effects of a hydrogel containing hexanedioic acid derivatives on RPE cells. The results indicated that the hydrogel was non-toxic over a three-week observation period, supporting its use in ocular applications.

Case Study 2: Antimicrobial Potential

In another study focusing on antimicrobial properties, hexanedioic acid esters were tested against common pathogens. The preliminary results showed effective inhibition of bacterial growth, warranting further investigation into its application as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for producing hexanedioic acid ester with 1,2-ethanediol, and how do reaction conditions influence polymer properties?

  • Methodological Answer : The compound is typically synthesized via condensation polymerization between hexanedioic acid (adipic acid) and 1,2-ethanediol (ethylene glycol). Key parameters include stoichiometric ratios, catalyst selection (e.g., metal oxides or acids), and temperature control (120–200°C). For example, using pyridinium hydrobromide perbromide in aqueous conditions can facilitate esterification at room temperature . Polymer molecular weight and crystallinity are influenced by reaction duration and purification steps (e.g., vacuum drying to remove water/byproducts) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this polyester?

  • Methodological Answer :

  • FTIR : Identify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and hydroxyl (-OH) peaks for residual monomers.
  • NMR : Use ¹H and ¹³C NMR to confirm ester linkages (δ ~4.2 ppm for ethylene glycol protons, δ ~170 ppm for carbonyl carbons).
  • GPC/SEC : Determine molecular weight distribution using polystyrene standards .
  • DSC/TGA : Analyze thermal transitions (Tg, Tm) and degradation profiles to assess material stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as conflicting biomarker identifications in VOC studies involving this compound?

  • Methodological Answer : Discrepancies may arise from differences in sample sources (e.g., eccrine vs. apocrine glands) or bacterial interactions. For example, hexanedioic acid dimethyl ester was identified in underarm VOC studies but not in forehead samples due to gland-specific secretion pathways . To address this:

  • Standardize sampling protocols (e.g., gland isolation, sterilization).
  • Use tandem mass spectrometry (LC-MS/MS) with isotopic labeling to distinguish endogenous vs. exogenous compounds.
  • Perform longitudinal studies to assess temporal variability in biomarker expression .

Q. What strategies are effective for using analog chemicals (e.g., 1,2-butanediol) to predict the physicochemical or toxicological properties of hexanedioic acid ester with 1,2-ethanediol?

  • Methodological Answer : The U.S. EPA’s analog approach involves:

  • Structural similarity : Compare functional groups (e.g., diol chain length) and hydrophobicity (logP).
  • Data extrapolation : Use QSAR models to estimate properties like biodegradability or acute toxicity. For example, 1,2-butanediol (CAS 584-03-2) shares similar hydration and reactivity profiles, enabling predictions of solubility and metabolic pathways .
  • Validate predictions with targeted in vitro assays (e.g., Ames test for mutagenicity) .

Q. What are the challenges in optimizing copolymerization with other monomers (e.g., terephthalic acid) to enhance material performance?

  • Methodological Answer : Key challenges include:

  • Monomer compatibility : Adjust reaction kinetics to balance reactivity ratios (e.g., hexanedioic acid vs. terephthalic acid in PETG synthesis).
  • Phase separation : Mitigate via controlled cooling rates or block copolymer architectures.
  • Mechanical properties : Use dynamic mechanical analysis (DMA) to correlate crosslinking density with tensile strength. For example, copolymers with 1,4-cyclohexanedimethanol exhibit improved thermal resistance .

Q. How can computational modeling improve the design of polymerization catalysts for this compound?

  • Methodological Answer :

  • DFT calculations : Simulate transition states to identify catalytic mechanisms (e.g., acid vs. base catalysis).
  • Molecular dynamics (MD) : Model polymer chain growth and solvent interactions using force fields like OPLS-AA.
  • Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., metal-organic frameworks) and reaction conditions .

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